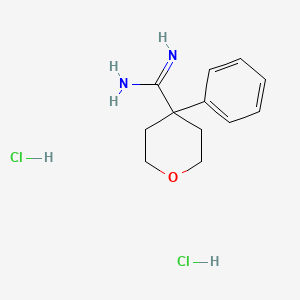

![molecular formula C14H15N3O3 B2488807 1-(6-(呋喃-2-基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-3-甲酸 CAS No. 1286713-70-9](/img/structure/B2488807.png)

1-(6-(呋喃-2-基)吡啶并[3,4-d]嘧啶-3-基)哌嗪-3-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

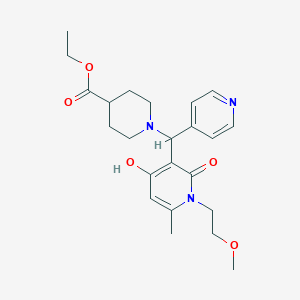

The compound "1-(6-(Furan-2-yl)pyridazin-3-yl)piperidine-3-carboxylic acid" belongs to a class of chemicals that combine furan, pyridazin, and piperidine rings. These structures are of interest due to their potential pharmacological activities and their use in various chemical synthesis processes.

Synthesis Analysis

The synthesis of related furan and pyridazin-containing compounds often involves multi-step chemical reactions, including cyclization, condensation, and functional group transformations. An example related to furan and pyridazin synthesis is the study on the reactions of cyclic oxalyl compounds with hydrazines or hydrazones, leading to various heterocyclic compounds (Şener et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds containing furan, pyridazin, and piperidine rings can be analyzed using spectroscopic methods such as NMR, IR, and mass spectrometry, along with X-ray crystallography for solid-state analysis. These techniques provide insights into the compound's molecular geometry, electronic structure, and intermolecular interactions.

Chemical Reactions and Properties

Compounds with furan, pyridazin, and piperidine moieties participate in various chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions. Their reactivity is influenced by the electron-donating or withdrawing nature of the substituents on the rings. The synthesis and reactions of related compounds provide insights into potential transformations (Boto et al., 2001).

科学研究应用

化学合成和功能化

该化合物在化学反应中表现出多样性,特别是在有机合成领域。例如,它可以经历功能化和环化反应,有助于合成酯或酰胺衍生物和吡唑并[3,4-d]吡啶并环化合物,突显其在构建复杂分子结构中的作用(Akçamur, Şener, Ipekoglu, & Kollenz, 1997)。类似的反应性也观察到与环氧乙二酰基化合物,导致形成具有潜在生物活性的多样衍生物(Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002)。

抗癌活性

从涉及类似化合物的缩合反应中形成的某些衍生物显示出对各种癌细胞系的显着抗癌活性,表明潜在的治疗应用。这在特定条件下从哌嗪-2,6-二酮衍生物中衍生的化合物中尤为显著(Kumar, Kumar, Roy, & Sondhi, 2013)。

抗菌和抗菌活性

1-(6-(呋喃-2-基)吡啶并[3,4-d]吡啶-3-基)哌啶-3-羧酸及其衍生物的结构,特别是与过渡金属络合时,可以表现出显著的抗菌和抗菌性能。这包括合成含有呋喃环的有机配体及其抑制各种细菌菌株生长的能力(Patel, 2020)。

抗菌剂的增效作用

与1-(6-(呋喃-2-基)吡啶并[3,4-d]吡啶-3-基)哌啶-3-羧酸相关的化合物可以作为其他抗菌剂的增效剂,增强其对特定病原体(如大肠杆菌)的有效性,这对于开发更有效的治疗策略至关重要(Brown & Cowden, 1982)。

药物开发

该化合物的结构框架对于开发新药物至关重要,可作为合成具有生物活性化合物的基石,包括具有潜在抗原虫特性的化合物。通过相关化合物的合成和修饰来证明该化合物在药物发现和设计中的重要性(Ismail et al., 2004)。

未来方向

The future directions for this compound could involve further exploration of its potential uses in drug discovery, given the interest in pyrrolidine-containing compounds in medicinal chemistry . Further studies could also investigate its synthesis, physical and chemical properties, and safety profile in more detail.

作用机制

Target of Action

Related compounds such as pyrrolidine derivatives have been found to inhibit gaba (γ-aminobutyric acid) uptake . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its uptake inhibition can lead to an increase in its concentration in the synaptic cleft, potentially affecting neuronal excitability.

属性

IUPAC Name |

1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(19)10-3-1-7-17(9-10)13-6-5-11(15-16-13)12-4-2-8-20-12/h2,4-6,8,10H,1,3,7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGGXAXASTGZYEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=CO3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2-chlorophenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate](/img/structure/B2488724.png)

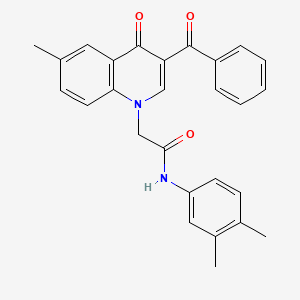

![N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2488726.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acrylamide](/img/structure/B2488731.png)

![2-ethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-naphthamide](/img/structure/B2488734.png)

![3-[(4-fluorophenyl)sulfanyl]-N-phenylpropanamide](/img/structure/B2488739.png)

![6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline](/img/structure/B2488743.png)

![2-(4-Fluorophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2488746.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(tert-butyl)urea](/img/structure/B2488747.png)